![molecular formula C19H18N2O5 B13077908 3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)
3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazolinone core and a propanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then subjected to further reactions to introduce the propanoic acid side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency, reduce costs, and ensure consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the propanoic acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares a similar phenylpropanoic acid structure but lacks the quinazolinone core.
3,4-Dimethoxyhydrocinnamic acid: Another related compound with a similar phenylpropanoic acid structure.
3-(2,4-Dimethoxyphenyl)propionic acid: Similar in structure but with different functional groups and properties.
Uniqueness
3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H18N2O5 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-[3-(2,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H18N2O5/c1-25-12-7-8-15(16(11-12)26-2)21-17(9-10-18(22)23)20-14-6-4-3-5-13(14)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,22,23) |
Clé InChI |
ULLHDUFPHRLHAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


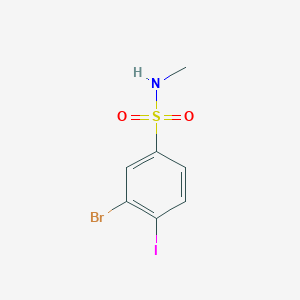
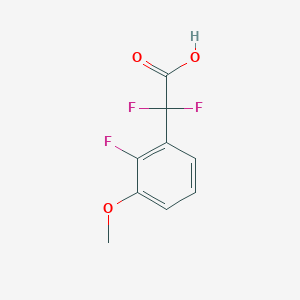
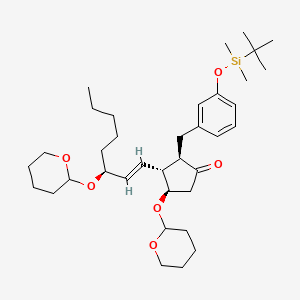
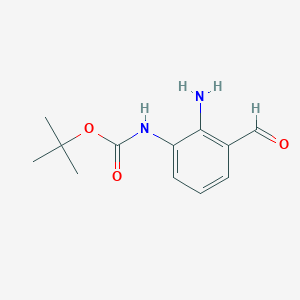
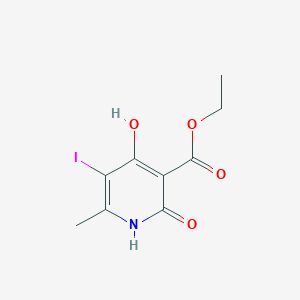

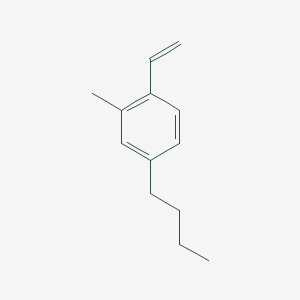
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
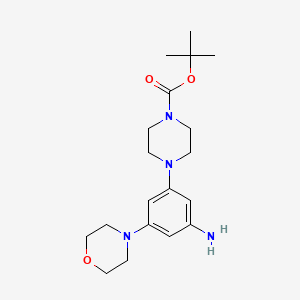
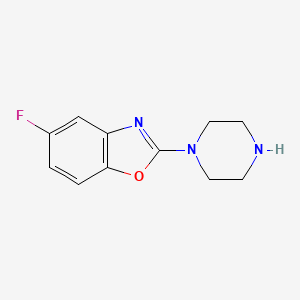

![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)


